![molecular formula C15H17ClN2O2 B1418340 2-Ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-carbonsäurehydrochlorid CAS No. 1170283-86-9](/img/structure/B1418340.png)

2-Ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-carbonsäurehydrochlorid

Übersicht

Beschreibung

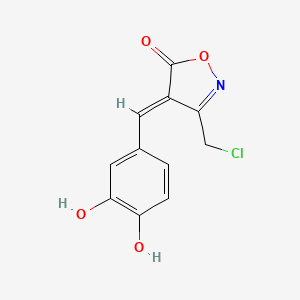

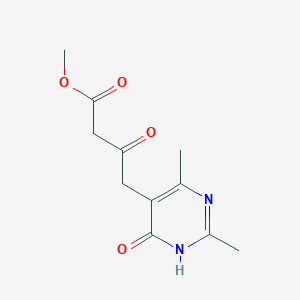

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 519150-65-3 . It is used for proteomics research . The IUPAC name for this compound is 2-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid . The InChI code for this compound is 1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) .

Molecular Structure Analysis

The molecular weight of this compound is 256.3 . The InChI key for this compound is SJUVKSDEXHEPSA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Analytische Chemie

Diese Verbindung wird in der analytischen Chemie zur Entwicklung neuer analytischer Methoden eingesetzt. Ihre einzigartige Struktur ermöglicht die Herstellung spezifischer Sensoren und Indikatoren, die durch molekulare Wechselwirkungen das Vorhandensein anderer Substanzen nachweisen können. Zum Beispiel kann sie in chromatographischen und spektroskopischen Verfahren, wie HPLC und NMR, eingesetzt werden, um die Zusammensetzung komplexer Gemische zu analysieren .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient diese Chemikalie als Baustein für die Synthese potenzieller Medikamentenkandidaten. Sie kann modifiziert werden, um Derivate mit verschiedenen biologischen Aktivitäten zu erzeugen. Forscher untersuchen ihre Wirksamkeit bei der Behandlung von Krankheiten, indem sie ihre Wechselwirkung mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren beobachten .

Materialwissenschaft

Die molekulare Struktur der Verbindung ist in der Materialwissenschaft von Vorteil, wo sie in Polymere oder Beschichtungen eingearbeitet werden kann, um Materialeigenschaften zu verbessern. So könnte sie beispielsweise die thermische Stabilität oder die mechanische Festigkeit von Materialien verbessern, die in Umgebungen mit hoher Belastung verwendet werden .

Biochemie

Biochemiker können diese Verbindung zur Untersuchung der Enzymkinetik und Substratspezifität einsetzen. Ihre Wechselwirkung mit Enzymen kann Einblicke in Enzymmechanismen liefern und bei der Gestaltung von Enzyminhibitoren helfen, die für das Verständnis von Stoffwechselwegen und die Entwicklung von Medikamenten wertvoll sind .

Organische Synthese

Als Zwischenprodukt in der organischen Synthese ist diese Verbindung ein wichtiges Werkzeug zur Konstruktion komplexer organischer Moleküle. Ihre Reaktivität ermöglicht es Chemikern, verschiedene funktionelle Gruppen einzuführen, was die Synthese einer Vielzahl von organischen Verbindungen mit unterschiedlichen Eigenschaften ermöglicht .

Landwirtschaftliche Chemie

Im Bereich der landwirtschaftlichen Chemie könnte diese Verbindung auf ihre potenzielle Verwendung als Vorläufer für die Synthese von Agrochemikalien untersucht werden. Ihre strukturellen Merkmale könnten von Vorteil sein, um Verbindungen zu schaffen, die als Pestizide oder Herbizide wirken und zur Entwicklung von Pflanzenschutzstrategien beitragen .

Umweltwissenschaften

Umweltwissenschaftler könnten die Verwendung dieser Verbindung beim Nachweis und der Entfernung von Schadstoffen untersuchen. Ihre chemischen Eigenschaften könnten sie für den Einsatz in Sensoren geeignet machen, die Umweltkontaminanten nachweisen, oder in Materialien, die bei der Bindung und dem Abbau schädlicher Substanzen helfen .

Chemieunterricht

Schließlich kann diese Verbindung als Lehrmittel im Chemieunterricht verwendet werden, um verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren. Sie bietet ein praktisches Beispiel für Schüler, um theoretische Konzepte der organischen Chemie und analytischer Methoden zu verstehen .

Safety and Hazards

Wirkmechanismus

It’s worth noting that 1,6-naphthyridines, the core structure of the compound , are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

For a more detailed understanding of this compound, further research or experimental studies would be required. If you have access to a research institution or a university, you might consider reaching out to them for more information. Alternatively, you could contact the supplier or manufacturer of the compound for more specific data .

Biochemische Analyse

Biochemical Properties

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can bind to DNA and RNA, interfering with their replication and transcription processes .

Cellular Effects

The effects of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride on various cell types and cellular processes are profound. This compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division, differentiation, and survival . Furthermore, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can alter gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound can inhibit enzyme activity by competing with natural substrates for binding sites or by inducing conformational changes that reduce enzyme efficiency . Additionally, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and efflux pumps .

Dosage Effects in Animal Models

The effects of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound can inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, it can induce adverse effects, such as hepatotoxicity, nephrotoxicity, and immunosuppression . Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a specific dosage .

Metabolic Pathways

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites for excretion . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters . Binding proteins, such as albumin, can also facilitate its distribution in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . It can also accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its efficacy and specificity .

Eigenschaften

IUPAC Name |

2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13;/h3-6H,2,7-9H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSXCOSDEJMXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)

![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)

![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)

![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)

![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)

![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)